Gabapentin-d6 HCl
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Overview
Description
Gabapentin-d6 Hydrochloride is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat neuropathic pain and partial seizures. The deuterium atoms in Gabapentin-d6 Hydrochloride replace the hydrogen atoms in the parent compound, gabapentin, which can enhance its metabolic stability and pharmacokinetic properties. This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
Target of Action
Gabapentin-d6 HCl, commonly known as Gabapentin, primarily targets the alpha-2-delta-1 subunit of voltage-gated calcium channels . These channels are located throughout the brain and are crucial for the transmission of signals .
Mode of Action
Instead, it binds with high affinity to the alpha-2-delta-1 subunit of voltage-gated calcium channels . This binding is believed to modulate the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception .
Biochemical Pathways
The effect of Gabapentin is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn . The precise mechanism through which Gabapentin interacts with Cavα2δ subunits and how these interactions lead to an alteration of calcium channel trafficking are still being studied .
Pharmacokinetics
Gabapentin is absorbed from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent . The apparent oral clearance is directly proportional to creatinine clearance . The half-life of Gabapentin in adults with normal renal function is between 5 to 7 hours, and this increases with decreased renal function .
Result of Action
Gabapentin is an anticonvulsant medication used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . It has been found to be effective in treating sleep disorders such as insomnia and restless legs syndrome that are the result of an underlying illness .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Gabapentin, with decreased renal function leading to increased half-life . Furthermore, the presence of other medications can also influence the action of Gabapentin, as it has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .
Biochemical Analysis
Biochemical Properties
Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its biochemical reactions . This compound does not interact with the Cavα2δ-3 and Cavα2δ-4 subunits .
Cellular Effects
This compound exhibits several distinct pharmacological activities, including blocking the excitatory influx of calcium, reducing the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation, inhibiting glutamate release, interfering with the activation of NMDA receptors, enhancing GABA synthesis, and increasing cell-surface expression of δGABA_A receptors . These activities contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This leads to a reduction in the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation, but only at high concentrations .
Dosage Effects in Animal Models
In animal models, this compound has been found to be useful in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain and anxiety . Further trials and pharmacokinetic studies are needed for the definition of an effective dosage regimen .
Metabolic Pathways
This compound is involved in the GABA synthetic pathway . It enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation .
Transport and Distribution
This compound is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is highly dependent on the cell type . For example, in T lymphocytes of the immune system, nuclear translocation of this compound has been linked to the activation of T-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride typically involves the deuteration of gabapentin. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of Gabapentin-d6 Hydrochloride involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Gabapentin-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gabapentin-lactam, a cyclic derivative.
Reduction: Reduction reactions can convert gabapentin-lactam back to gabapentin.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Gabapentin-lactam: Formed through intramolecular cyclization during oxidation.
Gabapentin Derivatives: Various derivatives can be synthesized through substitution reactions, depending on the reagents used.
Scientific Research Applications
Gabapentin-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin in biological systems.
Medicine: Used in clinical research to investigate the efficacy and safety of gabapentin in treating various neurological disorders.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the therapeutic effects of gabapentin.
Comparison with Similar Compounds
Gabapentin: The parent compound, used for similar therapeutic purposes but without the deuterium labeling.
Pregabalin: Another GABA analog with similar pharmacological effects but different chemical structure and potency.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness: Gabapentin-d6 Hydrochloride is unique due to its deuterium labeling, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both preclinical and clinical research settings.
Properties
CAS No. |
1432061-73-8 |
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Molecular Formula |
C9H12NO2D6Cl |
Molecular Weight |
213.74 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
60142-95-2 (unlabelled) |
Synonyms |
Gabapentin-d6 Hydrochloride; 1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride |
tag |
Gabapentin |
Origin of Product |
United States |
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